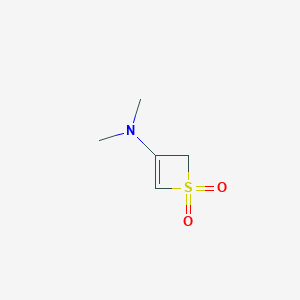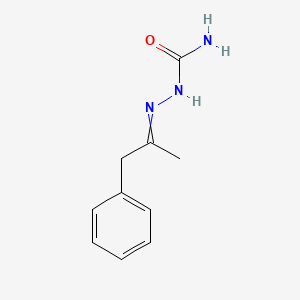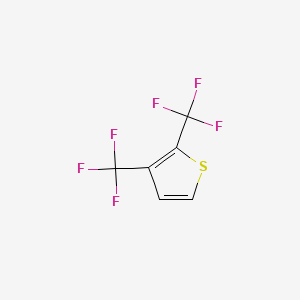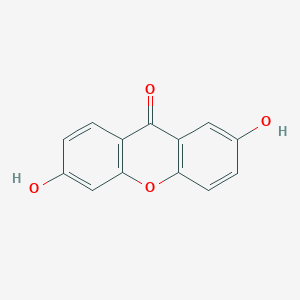
2,6-Dihydroxyxanthone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dihydroxyxanthone is a naturally occurring compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities. This compound is characterized by two hydroxyl groups attached to the xanthone nucleus at positions 2 and 6. This compound has garnered attention due to its potential therapeutic properties, including antioxidant, anticancer, and anti-inflammatory activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Dihydroxyxanthone can be synthesized from 2,6-dihydroxybenzoic acid. The synthesis involves the condensation of 2,6-dihydroxybenzoic acid with appropriate reagents under specific conditions. One common method involves heating the acid with acetic anhydride as a dehydrating agent . Another approach uses zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of microwave heating has been explored to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dihydroxyxanthone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The xanthone nucleus can be reduced to form dihydroxanthones.
Substitution: The hydroxyl groups can be substituted with other functional groups through etherification or esterification reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for etherification and esterification reactions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxanthones.
Substitution: Alkyl or acyl derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex xanthone derivatives.
Medicine: Explored for its anticancer properties, particularly against breast and colon cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 2,6-Dihydroxyxanthone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anticancer Activity: It interacts with topoisomerase II protein, inhibiting its activity and leading to the suppression of cancer cell proliferation.
Anti-inflammatory Activity: It modulates key inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators.
Comparación Con Compuestos Similares
2,6-Dihydroxyxanthone is compared with other xanthone derivatives such as:
1,6-Dihydroxyxanthone: Similar structure but with hydroxyl groups at positions 1 and 6.
1,3-Dihydroxyxanthone: Hydroxyl groups at positions 1 and 3.
1,2-Dihydroxy-6,7,8-trimethoxyxanthone: A more complex derivative with additional methoxy groups, showing enhanced bioactivity.
This compound stands out due to its specific hydroxylation pattern, which contributes to its unique biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H8O4 |
|---|---|
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
2,6-dihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O4/c14-7-2-4-11-10(5-7)13(16)9-3-1-8(15)6-12(9)17-11/h1-6,14-15H |
Clave InChI |
UHFHFHSHVGUMIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)OC3=C(C2=O)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




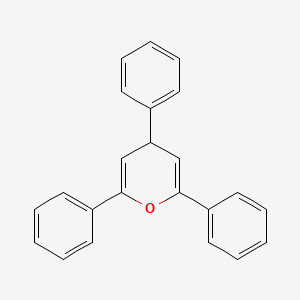
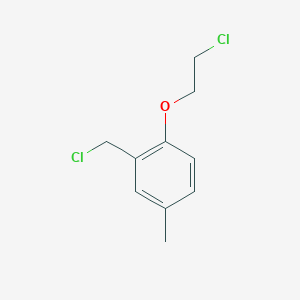

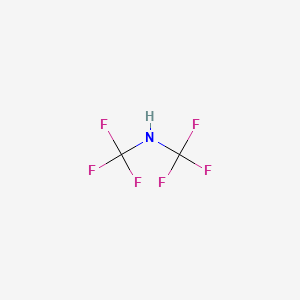

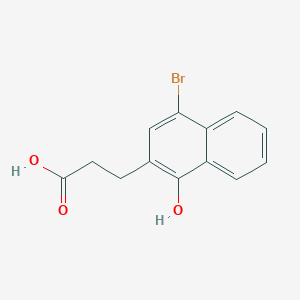
![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
